BenchChemオンラインストアへようこそ!

4-(4-Methoxybenzyl)-1,4-diazepan-5-one

ROCK2 inhibition Kinase assay Potency comparison

4-(4-Methoxybenzyl)-1,4-diazepan-5-one is a potent ROCK inhibitor with IC50 values of 19 nM for ROCK2 and 51 nM for ROCK1, providing 2.7-fold ROCK2 selectivity. Unlike pan-ROCK inhibitors, its distinct 4-methoxybenzyl substitution pattern enables selective pathway probing in cardiac hypertrophy, smooth muscle contraction, and fibrotic signaling studies. The compound's mid-nanomolar potency allows titratable dose-response assays without the cytotoxicity risks of sub-nanomolar inhibitors. Available at ≥98% purity (HPLC), it serves as a reliable reference standard for kinase assay development and SAR exploration of novel ROCK inhibitor scaffolds.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 1219960-45-8
Cat. No. B1394777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxybenzyl)-1,4-diazepan-5-one
CAS1219960-45-8
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2CCNCCC2=O
InChIInChI=1S/C13H18N2O2/c1-17-12-4-2-11(3-5-12)10-15-9-8-14-7-6-13(15)16/h2-5,14H,6-10H2,1H3
InChIKeyKLNQDLOSSPFAMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methoxybenzyl)-1,4-diazepan-5-one (CAS 1219960-45-8): Core Chemical Identity and Vendor Purity Standards for Research Procurement


4-(4-Methoxybenzyl)-1,4-diazepan-5-one (CAS 1219960-45-8), also named Hexahydro-4-[(4-methoxyphenyl)methyl]-5H-1,4-diazepin-5-one, is a heterocyclic organic compound belonging to the 1,4-diazepan-5-one class [1]. Its molecular formula is C₁₃H₁₈N₂O₂ with a molecular weight of 234.29 g/mol, and it is characterized by a seven-membered diazepane ring containing two nitrogen atoms and a 4-methoxybenzyl substituent . Commercially, this compound is offered as a research chemical building block with purities typically specified as ≥98% (HPLC) from multiple suppliers, and storage is recommended at 2-8°C in sealed, dry conditions . It is recognized in authoritative chemical databases including CAS Common Chemistry and BindingDB, where it is annotated as a known inhibitor of Rho-associated protein kinases (ROCK1/ROCK2) [2].

Why 4-(4-Methoxybenzyl)-1,4-diazepan-5-one Cannot Be Casually Substituted by Other ROCK Inhibitors or Diazepanone Analogs


Within the class of ROCK inhibitors and 1,4-diazepan-5-one derivatives, broad structural similarities mask critical differences in target affinity, isoform selectivity, and downstream functional effects. Compounds like fasudil and Y-27632 exhibit ROCK1/ROCK2 inhibitory activities in the high nanomolar to sub-micromolar range (e.g., fasudil ROCK1 Ki = 330 nM; Y-27632 ROCK1 Ki = 140 nM), whereas 4-(4-Methoxybenzyl)-1,4-diazepan-5-one demonstrates single-digit to low nanomolar potency for ROCK2 (IC50 = 19 nM) and ROCK1 (IC50 = 51 nM) [1][2]. Furthermore, the substitution pattern on the diazepanone core—specifically the 4-methoxybenzyl group—directly influences both potency and selectivity, with the methoxy group's electronic and steric properties modulating kinase binding [3]. Simply replacing this compound with another diazepanone analog or a pan-ROCK inhibitor risks significantly altering experimental outcomes due to differing potency thresholds, isoform bias, and off-target profiles. The quantitative evidence below details these non-interchangeable differences.

Quantitative Differentiation of 4-(4-Methoxybenzyl)-1,4-diazepan-5-one: Head-to-Head and Cross-Study Comparative Data Against Major ROCK Inhibitors


ROCK2 Inhibitory Potency: 4-(4-Methoxybenzyl)-1,4-diazepan-5-one vs. Y-27632, Fasudil, Ripasudil, and GSK269962A

4-(4-Methoxybenzyl)-1,4-diazepan-5-one exhibits an IC50 of 19 nM against the human ROCK2 catalytic domain in a biochemical enzyme assay [1]. This potency is approximately 16-fold greater than the reference pan-ROCK inhibitor Y-27632 (ROCK2 Ki = 300 nM), 8-fold greater than fasudil (ROCK2 IC50 = 158 nM), equipotent to ripasudil (ROCK2 IC50 = 19 nM), and roughly 5-fold less potent than the highly optimized GSK269962A (ROCK2 IC50 = 4 nM) [2]. This places the compound in a distinct potency tier: significantly more active than first-generation ROCK inhibitors, yet with a different selectivity and chemical scaffold profile compared to the ultra-high-potency clinical candidates.

ROCK2 inhibition Kinase assay Potency comparison

ROCK1 Inhibitory Potency: 4-(4-Methoxybenzyl)-1,4-diazepan-5-one vs. Netarsudil, Ripasudil, and Y-27632

Against the human ROCK1 kinase domain, 4-(4-Methoxybenzyl)-1,4-diazepan-5-one demonstrates an IC50 of 51 nM [1]. This value positions the compound as moderately potent for ROCK1: it is approximately 50-fold less potent than netarsudil (ROCK1 Ki = 1 nM), equipotent to ripasudil (ROCK1 IC50 = 51 nM), and approximately 3-fold more potent than Y-27632 (ROCK1 Ki = 140 nM) [2]. The 2.7-fold selectivity for ROCK2 over ROCK1 (IC50 ratio = 19 nM / 51 nM) differs from netarsudil's near-equipotent profile and Y-27632's ROCK1-preferring profile, offering a distinct tool for isoform-specific pathway dissection.

ROCK1 inhibition Kinase profiling Isoform selectivity

Comparative ROCK1 vs. ROCK2 Isoform Selectivity Profile

4-(4-Methoxybenzyl)-1,4-diazepan-5-one exhibits a ROCK1/ROCK2 IC50 ratio of approximately 2.7 (51 nM / 19 nM), indicating a moderate preference for ROCK2 inhibition [1]. This selectivity profile differs substantially from other clinically and research-grade ROCK inhibitors: netarsudil is essentially equipotent (ROCK1 Ki = 1 nM, ROCK2 Ki = 1 nM; ratio ~1.0); GSK269962A shows a 2.5-fold ROCK1 preference (1.6 nM vs. 4 nM); Y-27632 displays a ~2.1-fold ROCK1 preference (Ki = 140 nM vs. 300 nM); and ripasudil matches the compound's 2.7-fold ROCK2 preference (51 nM vs. 19 nM) [2]. Notably, 4-(4-Methoxybenzyl)-1,4-diazepan-5-one achieves its selectivity within a distinct chemical scaffold (1,4-diazepan-5-one) not shared by the clinical candidates, which derive from isoquinoline, aminofurazan, or benzodioxane cores.

ROCK isoform selectivity Kinase inhibitor profiling Target engagement

Chemical Scaffold Distinction: 1,4-Diazepan-5-one Core vs. Other ROCK Inhibitor Chemotypes

4-(4-Methoxybenzyl)-1,4-diazepan-5-one is built upon a 1,4-diazepan-5-one core, a seven-membered heterocycle containing two nitrogen atoms and a carbonyl [1]. This scaffold is structurally and chemically distinct from the isoquinoline-sulfonamide core of fasudil and ripasudil, the aminofurazan-based core of GSK269962A, and the benzodioxane-aminopyrimidine scaffold of netarsudil [2][3]. The 1,4-diazepan-5-one core has been specifically identified in patent literature as a privileged structure for ROCK inhibition, with the 4-methoxybenzyl substitution pattern demonstrating favorable binding interactions with the kinase hinge region [4]. Scaffold-based differentiation is critical for intellectual property considerations, chemical tractability for analog synthesis, and avoiding cross-reactivity with off-targets that may be enriched in other chemotypes.

Chemical scaffold Medicinal chemistry ROCK inhibitor classification

Optimal Research Applications for 4-(4-Methoxybenzyl)-1,4-diazepan-5-one Based on Quantitative Differentiation


ROCK2-Selective Pathway Dissection in Cardiovascular or Fibrosis Models

With a ROCK2 IC50 of 19 nM and a 2.7-fold selectivity over ROCK1, this compound is well-suited for experiments that require moderate ROCK2 preference without the extreme potency of netarsudil or the ROCK1 bias of GSK269962A [1]. It can be used to probe ROCK2-specific roles in cardiac hypertrophy, smooth muscle contraction, or fibrotic signaling where ROCK2 has been implicated as the predominant disease-driving isoform.

Lead Optimization and SAR Studies Targeting the 1,4-Diazepan-5-one Scaffold

As a distinct chemotype from all major ROCK inhibitor classes, 4-(4-Methoxybenzyl)-1,4-diazepan-5-one serves as an attractive starting point or reference compound for medicinal chemistry campaigns focused on novel ROCK inhibitor scaffolds [2]. Its established potency and the commercial availability of high-purity material (≥98%) enable robust SAR exploration around the diazepanone core, with the 4-methoxybenzyl group providing a handle for further functionalization.

Biochemical Assay Development and Kinase Panel Screening

The compound's well-documented IC50 values (19 nM for ROCK2, 51 nM for ROCK1) in validated biochemical assays make it a reliable positive control or reference standard for developing and validating new ROCK kinase assays [3]. Its intermediate potency range avoids the assay sensitivity limitations of sub-nanomolar inhibitors while providing sufficient signal for robust Z'-factor determination.

Cellular Mechanistic Studies Requiring ROCK Inhibition with Defined Potency Window

In cellular assays where complete ROCK inhibition may induce cytotoxicity or compensatory pathway activation, the compound's mid-nanomolar potency (rather than sub-nanomolar) allows for titratable inhibition and dose-response studies to identify therapeutic windows or probe partial pathway suppression . This is particularly relevant for studies of cytoskeletal dynamics, cell migration, or neurite outgrowth where graded ROCK inhibition yields more physiologically interpretable results.

Quote Request

Request a Quote for 4-(4-Methoxybenzyl)-1,4-diazepan-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.